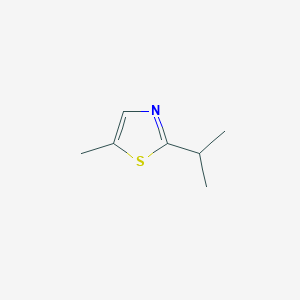

2-Isopropyl-5-methylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

5-methyl-2-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3 |

InChI Key |

ADBMRBVPWAPYFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 5 Methylthiazole and Analogues

Classical Approaches in Thiazole (B1198619) Ring Synthesis

The cornerstones of thiazole synthesis were laid over a century ago and continue to be relevant in contemporary organic chemistry.

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org The versatility of this method allows for the synthesis of thiazoles with various substituents at positions 2, 4, or 5 by choosing appropriately substituted starting materials. nih.gov

The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. nih.gov This initial step forms an intermediate which then undergoes dehydration and cyclization to yield the final thiazole ring. nih.gov The process can also utilize thiourea (B124793) and its derivatives to produce 2-aminothiazoles. nih.gov

Mechanistic variations can influence the reaction's outcome. For instance, the condensation of N-monosubstituted thioureas with α-haloketones typically yields 2-(N-substituted amino)thiazoles. rsc.org However, conducting the reaction under strongly acidic conditions can alter the regioselectivity, producing a mixture that also includes 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Table 1: Comparison of Products from Hantzsch Synthesis under Different Conditions An interactive data table based on research findings.

| Starting Materials | Conditions | Primary Product | Reference |

|---|---|---|---|

| α-Haloketone + N-monosubstituted thiourea | Neutral Solvent | 2-(N-substituted amino)thiazole | rsc.org |

| α-Haloketone + N-monosubstituted thiourea | Acidic (e.g., 10M-HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole | rsc.org |

While the Gewald reaction is primarily known for synthesizing 2-aminothiophenes, a modified version has been developed for the formation of thiazoles. beilstein-journals.orgnih.gov This modified pathway involves the reaction of specific nitriles with an aldehyde precursor, such as 1,4-dithiane-2,5-diol (B140307), which serves as a source for 2-mercaptoacetaldehyde. beilstein-journals.orgnih.govnih.gov The selectivity between thiazole and thiophene (B33073) formation is dependent on the substitution at the α-carbon of the nitrile. beilstein-journals.orgnih.gov If the α-position has an alkyl or aryl substituent (an α-methine), the reaction selectively yields a 2-substituted thiazole. beilstein-journals.orgnih.gov Conversely, substrates with an α-methylene group tend to form the 2-aminothiophene product. beilstein-journals.orgnih.gov

Cyclocondensation reactions, in general, are chemical processes where ring structures are formed from two or more reactants, often resulting in heterocyclic compounds. wisdomlib.org The Hantzsch and Gewald reactions are specific examples of cyclocondensation. Another notable cyclocondensation method is the Cook-Heilbron synthesis, where α-aminonitriles react with agents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Modern Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental impact, and versatility of thiazole synthesis.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. mdpi.com This technique has been successfully applied to classical reactions like the Hantzsch synthesis, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comsci-hub.se For example, a domino alkylation-cyclization of propargyl bromides with thiourea derivatives to form 2-aminothiazoles was achieved in just 10 minutes under microwave irradiation, a substantial improvement over traditional heating protocols. nih.gov The use of microwaves can also facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. beilstein-journals.org Studies comparing MAS with conventional heating for the synthesis of various heterocyclic compounds consistently report dramatic reductions in reaction time, from several hours to mere minutes, and yield improvements. mdpi.commdpi.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocycles An interactive data table based on research findings.

| Reaction Type | Conventional Heating (Time, Yield) | Microwave-Assisted Synthesis (Time, Yield) | Reference |

|---|---|---|---|

| Ligand Synthesis | 3–4 hours, 70–72% | 4–5 minutes, 87–88% | mdpi.com |

| Metal Complex Formation | 7–10 hours, 62–68% | 6–9 minutes, 79–85% | mdpi.com |

| Hydrazinyl Thiazole Synthesis | 20–24 hours, 42–81% | 30–175 seconds, High Yield | sci-hub.se |

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the lengthy separation and purification of intermediates. mdpi.com Several one-pot methodologies for thiazole synthesis have been developed. An environmentally benign approach involves a one-pot Hantzsch reaction in water, where an α-haloketone is generated in situ from a ketone, aqueous hydrobromic acid, and hydrogen peroxide before reacting with a thiourea derivative. jocpr.com This method circumvents the need to handle lachrymatory α-halocarbonyl compounds directly. jocpr.com Other one-pot systems combine multiple components to build the thiazole ring in a single, efficient step. mdpi.comresearchgate.net

Multi-component reactions (MCRs) are a powerful class of one-pot reactions where three or more starting materials react to form a single product that incorporates structural features from all the initial reactants. iau.ir MCRs are highly convergent and atom-economical, making them ideal for rapidly generating libraries of structurally diverse compounds. iau.irthieme-connect.com Several MCRs have been designed for the synthesis of polysubstituted thiazoles. nih.govnih.gov For example, a four-component reaction involving aldehydes, amines, thiocarboxylic acids, and an isocyanide derivative has been developed to produce 2,4-disubstituted thiazoles. thieme-connect.com Another three-component approach reacts arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave irradiation to yield trisubstituted thiazoles. nih.gov These strategies provide a flexible and efficient means to access a wide range of complex thiazole scaffolds. benthamdirect.com

Regioselective and Stereoselective Synthesis of Substituted Thiazoles

The precise control of substituent placement on the thiazole ring is critical for determining the ultimate properties and function of the molecule. Researchers have developed various strategies to achieve regioselectivity and stereoselectivity in the synthesis of substituted thiazoles.

A notable strategy for the regioselective synthesis of 2,4-disubstituted thiazoles involves a bromine-magnesium exchange on 2,4-dibromothiazole. This method allows for selective functionalization at the C-2 position. thieme-connect.com This approach has been successfully applied to the synthesis of chiral thiazole fragments found in natural products. thieme-connect.com Another versatile method for producing 2-substituted thiazoles is a modified Gewald reaction. This reaction utilizes 1,4-dithiane-2,5-diol as a precursor for 2-mercaptoacetaldehyde and demonstrates that the substitution pattern on the starting nitrile determines whether a thiazole or a thiophene is formed. beilstein-journals.org Specifically, the presence of an alkyl or aryl group adjacent to the cyano group directs the reaction to selectively produce the thiazole. beilstein-journals.org

Recent advancements have also focused on base-promoted regioselective syntheses. For instance, the cyclization of 2-oxo-2-(amino)ethanedithioates with reagents like TosMIC (tosylmethyl isocyanide) and ethyl isocyanoacetate can yield either 2,5- or 4,5-disubstituted thiazoles with high precision. rsc.orgrsc.org The choice of base and solvent, such as potassium carbonate in DMF, has been shown to be crucial for optimizing reaction conditions and yields. organic-chemistry.org X-ray crystallography is often employed to confirm the exact regioisomeric structure of the synthesized products. rsc.orgorganic-chemistry.org

Stereoselectivity is particularly important when a chiral center is present, as is common in biologically active molecules. One approach to synthesizing α-chiral 2-substituted 4-bromothiazoles involves the reaction of a 2-metalated 4-bromothiazole (B1332970) with nitriles, followed by stereoselective reduction of the resulting ketone. thieme-connect.com Furthermore, chemo- and stereoselective synthesis of substituted thiazoles has been achieved from tertiary alcohols containing both alkene and alkyne groups, catalyzed by alkaline earth metals like Ca(OTf)₂. acs.orgacs.org This method has shown to be selective for the alkyne over the alkene, leading to the formation of functionalized thiazoles with specific stereochemistry related to the alkene geometry. acs.orgacs.org

A summary of regioselective synthesis outcomes is presented below:

| Starting Materials | Reagents | Product Type | Ref |

| 2,4-dibromothiazole | Grignard reagents | 2,4-disubstituted thiazoles | thieme-connect.com |

| α-cyanoacetate/nitrile | 1,4-dithiane-2-5-diol | 2-substituted thiazoles | beilstein-journals.org |

| 2-oxo-2-(amino)ethanedithioates | TosMIC, ethyl isocyanoacetate | 2,5- or 4,5-disubstituted thiazoles | rsc.orgrsc.org |

| tert-Alcohols with alkene/alkyne | Thioamides, Ca(OTf)₂ | Functionalized thiazoles | acs.orgacs.org |

| Allenyl isothiocyanate | Histamine, adenine | N-(5-methylthiazol-2-yl) substituted derivatives | semanticscholar.org |

Derivatization and Functionalization Strategies for 2-Isopropyl-5-methylthiazole Derivatives

Once the core thiazole structure is established, further modifications can be made to fine-tune its properties. These derivatization and functionalization strategies are essential for creating a diverse library of analogs for various research applications.

The thiazole ring can be functionalized through several chemical reactions. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C-5 position due to the directing effect of the ring nitrogen. numberanalytics.com For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation. numberanalytics.com

Metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the thiazole ring. numberanalytics.com Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of carbon-carbon bonds by coupling thiazole-based organometallic reagents with organic halides. numberanalytics.combiorxiv.org For example, a sulfone group on the thiazole ring can act as a versatile handle for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org The introduction of substituents can significantly impact the molecule's biological activity. For example, a methyl group at the 5-position of the thiazole ring was found to cause a near-complete loss of antimigration activity in a series of potential cancer inhibitors. nih.gov

While direct modification of the isopropyl and methyl groups on a pre-formed this compound ring is less commonly described, the principles of alkyl group functionalization can be applied. The introduction of these substituents often occurs during the ring synthesis itself. For example, the Hantzsch thiazole synthesis can utilize isobutyrothioamide to introduce the isopropyl group at the 2-position and a substituted acetone (B3395972) derivative to place the methyl group at the 5-position.

In broader studies on thiazole derivatives, the modification of N-alkyl substituents has been shown to significantly influence biological activity and toxicity profiles. acs.org For instance, varying the length of an N-alkyl chain on the thiazole nitrogen from methyl to propyl, allyl, and longer chains resulted in changes in the antimigration activities of potential fascin (B1174746) inhibitors. nih.govacs.org This highlights the importance of the nature of alkyl substituents in determining the pharmacological properties of thiazole-containing compounds.

Post-synthetic modifications are crucial for elaborating the structure of thiazole derivatives and for synthesizing complex molecules. These transformations often require the use of protecting groups to prevent unwanted side reactions. For example, the amino group of an aminothiazole can be protected with a Boc (tert-butyloxycarbonyl) group to allow for selective derivatization at other positions on the molecule. nih.gov

A novel post-synthetic modification strategy involves the photochemical rearrangement of thiazole derivatives. Under mild UV irradiation, substituted thiazoles can rearrange to their isomers, for example, a C2-substituted thiazole can be converted to a C4-substituted thiazole. domainex.co.uk This method provides a unique way to access different substitution patterns that might be difficult to achieve through traditional synthesis. domainex.co.uk Another innovative approach is the transformation of an imine-linked covalent organic framework (COF) into a more stable thiazole-linked COF through a post-synthetic ring-fusion reaction with elemental sulfur. researchgate.netnih.gov

These derivatization and functionalization strategies, summarized in the table below, provide a robust toolbox for the synthetic chemist to create a wide range of this compound analogs with tailored properties.

| Functionalization Strategy | Reaction Type | Position(s) Modified | Example Reagents/Conditions | Ref |

| Halogenation | Electrophilic Substitution | C5 | NBS, NCS | numberanalytics.com |

| Cross-Coupling | C-C Bond Formation | C2, C4, C5 | Palladium catalysts, organoborons, organostannanes | numberanalytics.combiorxiv.org |

| N-Alkylation | Nucleophilic Substitution | Thiazole Nitrogen | Alkyl halides | nih.govacs.org |

| Photochemical Rearrangement | Isomerization | C2, C4 | UV irradiation | domainex.co.uk |

| Post-Synthetic Cyclization | Ring Formation | Imine to Thiazole | Elemental sulfur | researchgate.netnih.gov |

| Amide Coupling | Acylation | Amino substituent | HOBt/EDC, HATU | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Isopropyl 5 Methylthiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally considered an electron-rich aromatic system, yet it is relatively resistant to electrophilic substitution compared to other five-membered heterocycles like pyrrole (B145914) and furan. The reactivity of the carbon atoms in the thiazole ring towards electrophiles follows the order C5 > C4 > C2. The nitrogen atom deactivates the C2 and C4 positions, while the sulfur atom activates the C5 position through electron donation. pharmaguideline.com

For 2-isopropyl-5-methylthiazole, the presence of an electron-donating isopropyl group at the C2 position and a methyl group at the C5 position further influences this reactivity. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack. pharmaguideline.com Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation can occur at this position. For instance, bromination of thiazole typically occurs at the C5 position. wikipedia.org

However, direct electrophilic substitution on the thiazole ring can be challenging and may require harsh conditions. The basicity of the ring nitrogen (pKa ≈ 2.5) means that under acidic conditions, the thiazole can be protonated, forming a thiazolium salt. wikipedia.org This deactivates the ring towards further electrophilic attack.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the thiazole ring are generally more facile than electrophilic substitutions, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of a good leaving group, such as a halogen, is typically required for these reactions to proceed.

In the context of this compound, if a leaving group were present at the C2 position, it could be displaced by a variety of nucleophiles. Strong nucleophiles are often necessary for these transformations. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) can occur on thiazoles bearing a suitable leaving group. numberanalytics.com

Furthermore, the quaternization of the ring nitrogen to form a thiazolium salt significantly increases the acidity of the C2-proton, facilitating its removal by a base to form a nucleophilic carbene. This reactivity is crucial in various synthetic transformations. pharmaguideline.com For example, the diazonium salt of 2-aminothiazole (B372263) can undergo nucleophilic substitution with sodium bromide in the presence of a copper sulfate (B86663) catalyst to yield 2-bromothiazole (B21250). zenodo.org

A solution of 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride in water, when treated with 40% aqueous methylamine, undergoes nucleophilic substitution to yield 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole. prepchem.com

Oxidation and Reduction Pathways of the Thiazole Core and Substituents

The thiazole ring and its substituents can undergo both oxidation and reduction reactions. Oxidation can occur at the sulfur atom, the nitrogen atom, or the side chains. Oxidation of the sulfur atom leads to the formation of non-aromatic sulfoxides and sulfones. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA). Oxidation at the nitrogen atom can produce an aromatic thiazole N-oxide. wikipedia.org

The isopropyl and methyl substituents on the this compound ring can also be oxidized under appropriate conditions. For example, the hydroxymethyl group can be oxidized. ontosight.ai

Reduction of the thiazole ring is also possible, though it generally requires strong reducing agents. Reduction with agents like lithium aluminum hydride can lead to the formation of thiazolidines. The thiazole ring is stable to catalytic hydrogenation with platinum and to metal reductions in hydrochloric acid. However, treatment with Raney nickel can cause desulfurization and subsequent degradation of the ring. pharmaguideline.com

Metal-Catalyzed Coupling Reactions Involving Thiazole Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiazole rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Thiazole derivatives can participate in various coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.com These reactions typically involve the use of a palladium or nickel catalyst.

For these couplings to occur, the thiazole ring must first be functionalized with a suitable group, such as a halogen or a boronic acid/ester. For instance, 2-bromothiazole can be generated and subsequently used in cross-coupling reactions. wikipedia.org Ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org

Yao and coworkers reported a Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates, which allows for the direct alkenylation of the thiazole ring. mdpi.com Furthermore, copper and palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-fused benzo thieme-connect.comnih.govimidazo[2,1-b]thiazole derivatives. nih.gov

| Coupling Reaction | Thiazole Reagent | Coupling Partner | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) |

| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) |

| Negishi | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) |

| Heck | Thiazole-4-carboxylate | Alkenes | Pd(II) |

Ring-Opening and Ring-Closing Reactions of Thiazole Heterocycles

The thiazole ring can undergo ring-opening reactions under certain conditions. For instance, reductive ring-opening of various substituted thiazoles can be achieved using sodium in liquid ammonia. researchgate.net The nature of the substituents on the thiazole ring can significantly influence the pathway of these ring-opening reactions. nih.gov For example, thiazoles with electron-donating substituents tend to undergo direct ring-opening, while those with electron-withdrawing groups may proceed through an intermediate. nih.gov

Conversely, the thiazole ring can be formed through various ring-closing reactions. The most well-known method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.organalis.com.my Another method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.organalis.com.my

More recent methods include the Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize trisubstituted thiazoles. rsc.org Ruthenium-catalyzed ring-closing metathesis has also been employed to create thiazole-containing macrocycles. nih.gov

| Synthesis Method | Reactants | Product Type |

|---|---|---|

| Hantzsch Synthesis | α-Haloketone and Thioamide | Substituted Thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazole |

| Gabriel Synthesis | Acylamino-ketone and Phosphorus Pentasulfide | 2,5-Disubstituted Thiazole |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Isopropyl 5 Methylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-isopropyl-5-methylthiazole. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's conformation and dynamic behavior can be established.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational analysis. mdpi.com NOESY experiments can reveal the spatial proximity of protons, which helps in determining the preferred three-dimensional arrangement of the isopropyl and methyl groups relative to the thiazole (B1198619) ring. mdpi.com These studies are crucial for understanding how the molecule might interact with biological targets or other molecules.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, identifying intermediates and byproducts, thus elucidating the reaction pathway. evitachem.com

Table 1: Representative ¹H NMR Data for a Related Thiazole Derivative (Data presented is for illustrative purposes and based on general principles of NMR spectroscopy)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH (isopropyl) | 3.0 - 3.2 | septet | ~7.0 |

| CH₃ (isopropyl) | 1.2 - 1.4 | doublet | ~7.0 |

| CH₃ (thiazole) | 2.3 - 2.5 | singlet | N/A |

Table 2: Representative ¹³C NMR Data for a Related Thiazole Derivative (Data presented is for illustrative purposes and based on general principles of NMR spectroscopy)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=N (thiazole) | 165 - 175 |

| C-S (thiazole) | 145 - 155 |

| CH (thiazole) | 110 - 120 |

| CH (isopropyl) | 30 - 40 |

| CH₃ (isopropyl) | 20 - 25 |

| CH₃ (thiazole) | 15 - 20 |

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgmiamioh.edu Under electron ionization (EI), the molecule is fragmented in a reproducible manner, and the resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15) or an isopropyl group (M-43) from the molecular ion. libretexts.org Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov

MS is also a powerful technique for reaction monitoring. evitachem.com By analyzing samples from a reaction mixture over time, it is possible to track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would exhibit characteristic absorption bands for the C=N, C=C, and C-S bonds within the thiazole ring, as well as C-H stretching and bending vibrations for the isopropyl and methyl groups. nih.gov

The specific frequencies of these vibrations can provide information about the electronic environment of the functional groups and can be used to confirm the presence of the thiazole ring and the alkyl substituents. While detailed IR data for this compound was not found in the search results, data for the related 2-isopropyl-4-methylthiazole (B103707) is available and provides a useful reference. chemicalbook.com

Table 4: Typical Infrared Absorption Frequencies for Thiazole and Alkyl Groups

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (sp³) | 2850 - 3000 |

| C=N stretch | 1630 - 1680 |

| C=C stretch | 1500 - 1600 |

| C-H bend | 1350 - 1480 |

X-ray Crystallography for Solid-State Structure Determination of Related Thiazoles

These studies reveal how thiazole derivatives pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgrsc.org This information is crucial for understanding the physical properties of the material and for designing new materials with specific properties. For example, the crystal structure of a thiazole derivative can provide insights into its potential as a pharmaceutical agent by revealing how it might bind to a biological target. nih.gov

Chiroptical Spectroscopy for Chiral Thiazole Derivatives

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality, or "handedness," of a molecule. These techniques include circular dichroism (CD) and circularly polarized luminescence (CPL). While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying one of the substituents, would make it amenable to study by these powerful techniques. unipi.it

Chiroptical methods are essential for determining the absolute configuration of chiral molecules and for studying their enantioselective interactions. nih.govdocumentsdelivered.com For example, CD spectroscopy can be used to distinguish between enantiomers of a chiral thiazole derivative and to study their conformational changes in solution. rsc.org CPL spectroscopy provides information about the chiral nature of the excited state of a molecule. rsc.orgnih.gov These techniques are particularly important in the development of chiral drugs and materials. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 2 Isopropyl 5 Methylthiazole

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of thiazole (B1198619) derivatives. For a related compound, 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid, DFT calculations were performed using the B3LYP/6-311++G(d,p) basis set to analyze its structural and electronic characteristics. dergipark.org.tr Such studies are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key descriptors.

For instance, in a study of 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.88 eV and -1.80 eV, respectively. dergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net The distribution of HOMO and LUMO surfaces across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Thiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| E_HOMO | -6.88 eV | dergipark.org.tr |

| E_LUMO | -1.80 eV | dergipark.org.tr |

| Energy Gap (ΔE) | 5.08 eV | dergipark.org.tr |

This data pertains to 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. These maps illustrate regions of positive and negative electrostatic potential, corresponding to areas that are electron-deficient (electrophilic) and electron-rich (nucleophilic), respectively.

In studies of thiazole derivatives, MEP analysis helps to identify the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net The nitrogen and sulfur atoms of the thiazole ring, along with any oxygen or other heteroatoms in substituents, are typically identified as regions of negative potential, making them likely hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. researchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological targets. These simulations model the movements of atoms and molecules based on classical mechanics.

MD simulations have been employed to study the interaction of thiazole-containing compounds with proteins. For example, simulations have suggested that 5-(hydrazinylmethyl)-2-isopropylthiazole (B13119050) interacts with Bcl-2 proteins, which are involved in the regulation of apoptosis. Such studies can elucidate the specific binding modes and the stability of the ligand-protein complex, which is critical for understanding the mechanism of action. Conformational analysis of related dioxaborinane structures has also been performed using computational methods. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds.

In the context of thiazole derivatives, QSAR studies have been used to identify the structural features that are most important for a particular biological activity, such as xanthine (B1682287) oxidase inhibition. researchgate.net For instance, a CoMFA (Comparative Molecular Field Analysis) study on 2-(indol-5-yl)thiazole derivatives revealed that the substituent at a specific position (R3) was crucial for inhibitory activity, with electropositive and bulkier groups enhancing the effect. researchgate.net The development and validation of robust QSAR models are essential for streamlining the drug discovery process. nih.govfrontiersin.org

Molecular Docking Studies for Predicting Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This technique is widely used to screen virtual libraries of compounds and to propose the binding mode of a ligand to its biological target.

Docking studies have been instrumental in understanding the potential biological activities of thiazole derivatives. For example, the docking of novel 2,4-disubstituted-1,3-thiazole derivatives into the active site of Candida species has been used to predict their binding affinity and antifungal potential. semanticscholar.org Similarly, docking has been used to investigate the interactions of thiazole-based compounds with enzymes like InhA and CYP121, which are targets for antitubercular drugs. researchgate.net These studies provide valuable hypotheses about ligand-target interactions that can be tested experimentally. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Isopropyl-5-methylthiazole |

| 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid |

| 5-(Hydrazinylmethyl)-2-isopropylthiazole |

| 2-(indol-5-yl)thiazole |

| 2,4-disubstituted-1,3-thiazole |

| 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane |

| 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane |

| Zinc phthalocyanine (B1677752) |

Biological Activities and Mechanistic Investigations of 2 Isopropyl 5 Methylthiazole Analogues

Antimicrobial Activity Research (excluding clinical trials)

Thiazole (B1198619) derivatives have demonstrated notable activity against various microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity Against Specific Strains and Minimum Inhibitory Concentrations (MIC)

Analogues of 2-isopropyl-5-methylthiazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone, a related benzimidazole (B57391) structure, were synthesized and tested for their antibacterial properties. Among the aliphatic acid derivatives, compound 5-07 (a pentanoic acid derivative) showed significant inhibitory action. Its Minimum Inhibitory Concentrations (MICs) were determined to be 25.0 µg/mL against Bacillus cereus, 12.5 µg/mL against Bacillus subtilis, 50.0 µg/mL against Staphylococcus aureus, 50.0 µg/mL against Escherichia coli, and 100.0 µg/mL against Pseudomonas aeruginosa. nih.gov

In the same study, aromatic acid derivatives were also assessed. Compound 5-19 , a 4-chloro-benzoic acid derivative, was identified as the most active in this series. Its MIC values were 6.25 µg/mL against B. cereus, 12.5 µg/mL against B. subtilis and S. aureus, 50.0 µg/mL against E. coli, and 100.0 µg/mL against P. aeruginosa. nih.gov

Another study on tetrahydropyrimidinyl-substituted benzimidazoles found that the benzoyl-substituted derivative 15a was particularly effective against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL). nih.gov This compound also showed promising activity against both sensitive and resistant strains of S. pyogenes, with an MIC of 2 μg/mL. nih.gov

Antibacterial Activity of this compound Analogues and Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5-07 | Bacillus cereus | 25.0 |

| Bacillus subtilis | 12.5 | |

| Staphylococcus aureus | 50.0 | |

| Escherichia coli | 50.0 | |

| Pseudomonas aeruginosa | 100.0 | |

| 5-19 | Bacillus cereus | 6.25 |

| Bacillus subtilis | 12.5 | |

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 50.0 | |

| Pseudomonas aeruginosa | 100.0 | |

| 15a | Escherichia coli | 1 |

| Moraxella catarrhalis | 2 | |

| Streptococcus pyogenes | 2 |

Antifungal Activity Assessment

The antifungal potential of thiazole-related structures has also been a subject of investigation. In a study of N-acylated isopropenyl-benzimidazolones, several derivatives exhibited strong antifungal activity against Botrytis cinerea. nih.gov Specifically, compounds 5-02 , 5-07 , 5-12 , 5-15 , 5-19 , 5-20 , and 5-25 were effective in inhibiting the spore germination of this fungus. nih.gov

Research on 2-acyl-1,4-benzohydroquinones demonstrated that these compounds have notable antifungal properties against various Candida species and filamentous fungi. mdpi.com One of the most active compounds, 2-octanoylbenzohydroquinone 4 , displayed MIC values ranging from 2 to 16 μg/mL. mdpi.com For some fungal strains, such as Candida krusei and Rhizopus oryzae, the MIC values of this compound (2 and 4 μg/mL, respectively) were comparable to the standard antifungal drug amphotericin B (1 μg/mL). mdpi.com

Antiviral Activity, Including HIV Reverse Transcriptase Inhibition

The 2-aminothiazole (B372263) scaffold is recognized for its presence in compounds with a wide range of biological activities, including antiviral effects. nih.gov A specific small-molecule inhibitor, BPPT , which contains a thiadiazole core appended to two pyrazoles, has been identified as a potent inhibitor of HIV-1 infectivity. nih.gov This compound demonstrated a half-maximal effective concentration (EC50) of 60 nM without causing cytotoxicity. nih.gov Further investigation revealed that BPPT acts as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. nih.gov Reverse transcriptase is a critical enzyme for the replication of HIV. mdpi.com NNRTIs function by binding to an allosteric site on the enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. nih.gov

Elucidation of Antimicrobial Mechanisms of Action

The mechanisms through which thiazole-related compounds exert their antimicrobial effects are a key area of research. For some benzimidazole derivatives, their antibacterial action is attributed to their ability to act as competitive inhibitors of purine (B94841) biosynthesis. nih.gov By replacing purine, these compounds can disrupt the synthesis of nucleic acids and proteins in the bacterial cell wall, leading to the inhibition of bacterial growth. nih.gov It has been suggested that these benzimidazoles bind within the minor groove of AT-rich DNA sequences. nih.gov

The antimicrobial activity of certain cationic polymers is derived from their positive charge, which allows them to bind to the negatively charged membranes of microbes. This interaction can lead to the puncture of the cell membrane and subsequent cell lysis. mdpi.com

Anticancer Activity Studies (excluding clinical trials)

A significant body of research has focused on the anticancer properties of 2-aminothiazole derivatives, demonstrating their cytotoxic effects against a variety of human cancer cell lines. nih.gov

Cytotoxic Effects on Cancer Cell Lines and IC50 Determinations

The cytotoxic potential of various 2-aminothiazole analogues has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. For example, two compounds, 46a and 46b , exhibited notable antitumor activity. Compound 46a was effective against the A549 lung cancer cell line with an IC50 of 1.3 µM, while compound 46b showed activity against A549 and HepG2 liver cancer cells with IC50 values of 0.16 µM and 0.13 µM, respectively. nih.gov

In another study, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were evaluated. The 2-(alkylamido)thiazole analogues displayed moderate antiproliferative activity with IC50 values in the range of 4-8 µM, whereas the arylamido derivatives showed a significant increase in activity, with IC50 values between 0.2-1 µM. nih.gov

Newly synthesized thiazole derivatives have also been assessed for their ability to suppress the growth of MCF-7 breast cancer and HepG2 liver cancer cell lines. Compound 4c was found to be the most active, with IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells. mdpi.com

Further research on naphthalene-linked pyrazoline–thiazole hybrids identified BTT-5 as a potent agent against A549 non-small cell lung cancer cells, with an IC50 value of 9.51 µM. researchgate.net Another compound, B-4 , demonstrated significant cytotoxicity against both MCF-7 (IC50 = 6.70 µM) and A549 (IC50 = 20.49 µM) cells. researchgate.net

Cytotoxic Effects of this compound Analogues and Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 46a | A549 (Lung) | 1.3 |

| 46b | A549 (Lung) | 0.16 |

| HepG2 (Liver) | 0.13 | |

| 2-(alkylamido)thiazole analogues | L1210 (Leukemia) | 4-8 |

| arylamido derivatives | L1210 (Leukemia) | 0.2-1 |

| 4c | MCF-7 (Breast) | 2.57 |

| HepG2 (Liver) | 7.26 | |

| BTT-5 | A549 (Lung) | 9.51 |

| B-4 | MCF-7 (Breast) | 6.70 |

| A549 (Lung) | 20.49 |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Thiazole-containing compounds, analogues of this compound, have demonstrated significant potential in cancer therapy through the induction of apoptosis and cell cycle arrest in malignant cells. Research into novel 2-amino-5-benzylthiazole derivatives, for instance, has shown their capability to trigger programmed cell death in human leukemia cells. ukrbiochemjournal.org Mechanistic studies revealed that these compounds induce the cleavage of PARP1 and caspase-3, which are key executioners of the apoptotic cascade. ukrbiochemjournal.org Furthermore, they modulate the balance of pro- and anti-apoptotic proteins by increasing the levels of the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G, while concurrently decreasing the level of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org This disruption of the mitochondrial pathway of apoptosis is a common mechanism for thiazole analogues. These compounds have been shown to cause single-strand DNA breaks and subsequent DNA fragmentation, events that signal irreversible commitment to apoptosis, without directly binding to or intercalating with DNA. ukrbiochemjournal.org

In addition to inducing apoptosis, these analogues can halt the proliferation of cancer cells by interfering with the cell cycle. Certain benzazepine derivatives, which share structural similarities with thiazole compounds, have been shown to induce a G2/M phase arrest in the cell cycle of various human tumor cell lines, including those of epithelial and hematopoietic origin. nih.gov Following this arrest, a significant number of tumor cells, particularly from prostate and breast cancer lines, proceed to undergo apoptosis. nih.gov Other studies have noted that different analogues can cause cell cycle arrest at an early S-phase, characterized by an immature bud and a pre-replicated 1n DNA content. nih.gov The specific phase of arrest and the subsequent induction of apoptosis are dependent on the specific chemical structure of the analogue and the type of cancer cell being targeted.

Table 1: Effects of Thiazole Analogues on Apoptosis and Cell Cycle

| Compound Class | Cell Line | Apoptotic Markers | Cell Cycle Arrest Phase |

|---|---|---|---|

| 2-amino-5-benzylthiazole derivatives | Human Leukemia | PARP1/Caspase-3 cleavage, ↑Bim, ↓Bcl-2, DNA fragmentation ukrbiochemjournal.org | Not specified |

| Benzazepine (BBL22) | Epithelial and Hematopoietic Tumors | Subsequent to cell cycle arrest nih.gov | G2/M phase nih.gov |

Identification and Characterization of Molecular Targets in Cancer Pathways

The anticancer activity of this compound analogues is rooted in their ability to interact with specific molecular targets within crucial cancer-related signaling pathways. A significant target identified for a novel aminothiazole inhibitor is the Traf2- and Nck-interacting kinase (TNIK), which is a key regulator of the Wnt signaling pathway. nih.gov By potently inhibiting TNIK, this analogue effectively attenuates β-catenin/TCF4-mediated transcription, a critical process for the proliferation and survival of many cancer types. nih.gov

Another critical pathway frequently dysregulated in cancer and targeted by related small molecules is the PI3K/Akt/NF-κB signaling cascade. Analogues have been shown to downregulate the expression of anti-apoptotic proteins such as survivin, XIAP, cIAP1, and Bcl-2, while upregulating the pro-apoptotic protein BAX, by targeting this pathway. This modulation effectively shifts the cellular balance towards apoptosis. Furthermore, some compounds have demonstrated the ability to decrease the expression of cyclin D1, a key regulator of cell cycle progression, by acting on the PI3K/Akt/NF-κB pathway. The identification of these specific molecular interactions provides a clear rationale for the observed anti-proliferative and pro-apoptotic effects of these compounds and highlights their potential for targeted cancer therapy.

Table 2: Molecular Targets of Thiazole Analogues in Cancer

| Analogue/Compound Class | Molecular Target | Pathway Affected | Consequence |

|---|---|---|---|

| Aminothiazole inhibitor (KY-05009) | Traf2- and Nck-interacting kinase (TNIK) nih.gov | Wnt signaling nih.gov | Attenuation of β-catenin/TCF4-mediated transcription nih.gov |

| Norcantharidin (NCTD) | PI3K/Akt/NF-κB signaling components | PI3K/Akt/NF-κB | Downregulation of anti-apoptotic proteins (survivin, Bcl-2), upregulation of BAX |

Anti-inflammatory Properties and Molecular Pathways

Analogues of this compound have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade and the modulation of signaling molecules that orchestrate the immune response.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Studies

A primary strategy in developing novel anti-inflammatory agents is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory eicosanoids, namely prostaglandins (B1171923) (via COX) and leukotrienes (via LOX). nih.govrootspress.org Traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX enzymes can lead to undesirable side effects, partly because they can shunt arachidonic acid metabolism towards the LOX pathway, increasing leukotriene production. nih.gov

Dual COX/5-LOX inhibitors are therefore considered a promising and potentially safer class of anti-inflammatory agents. nih.govnih.gov They work by simultaneously blocking the production of both prostaglandins and leukotrienes. nih.gov This combined inhibition circumvents some of the limitations associated with selective COX-2 inhibitors and may offer better gastrointestinal and cardiovascular safety profiles. nih.gov Studies on various natural and synthetic compounds have demonstrated that molecules capable of dual inhibition can effectively reduce inflammation in various models. rootspress.org The development of thiazole analogues with this dual-inhibitory profile is an active area of research aimed at creating more effective and safer anti-inflammatory therapies.

Modulation of Pro-inflammatory Cytokines

The inflammatory response is heavily mediated by a network of signaling proteins called cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in initiating and sustaining inflammation. mdpi.com These cytokines are produced primarily by activated macrophages and stimulate the expression of adhesion molecules, leading to the recruitment of leukocytes to the site of inflammation. mdpi.com

Analogues related to this compound have shown the ability to modulate the production of these key cytokines. The expression of these cytokines is often regulated by the transcription factor NF-κB. mdpi.com Certain flavonoid compounds, for example, have been reported to inhibit both the secretion and expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). mdpi.com By downregulating the production of TNF-α and other pro-inflammatory mediators, these compounds can effectively dampen the inflammatory cascade, suggesting a therapeutic potential for inflammation-related diseases. mdpi.com

Other Investigated Biological Activities (e.g., enzyme inhibition, receptor agonism)

Beyond their anticancer and anti-inflammatory effects, the biological activities of thiazole analogues extend to the inhibition of other enzyme families. One such family is the carbonic anhydrases (CAs), a group of metalloenzymes that are vital for various physiological processes. scispace.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibitors of carbonic anhydrases have established therapeutic applications, and novel drug design strategies continue to be developed to create isoform-selective inhibitors. scispace.com The thiazole scaffold represents a versatile platform that can be adapted to target the active sites of various enzymes, including CAs, by modifying substituents to achieve specific interactions within the enzyme's binding pocket.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of this compound analogues. These studies systematically modify the chemical structure of a lead compound to understand how specific functional groups and their positions influence biological activity.

For anticancer activity, SAR studies on 2-aminothiazole derivatives have revealed several key insights. The introduction of lipophilic substituents, such as methyl or phenyl groups, at the 4- or 5-position of the thiazole ring can result in moderate to good activity against certain cancer cell lines. nih.gov In another series of thiazolidinedione analogues, the position of an ethoxy group on an attached phenyl ring was found to be critical. Shifting the ethoxy substitution from the 4-position to the 2-position significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia cells. nih.gov

Similarly, for anti-inflammatory activity, the specific arrangement of atoms and functional groups determines the compound's ability to inhibit enzymes like COX and LOX. For other biological targets, such as the HIF-1 pathway, SAR studies of indazole derivatives have shown that while the core structure is important, specific substitutions are required for activity. For instance, a hydroxymethyl group at a particular position was found to be more effective than other substituents. nih.gov These detailed SAR analyses provide a rational basis for the design of new, more potent, and selective thiazole-based therapeutic agents.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Analogues

| Compound Series | Structural Modification | Impact on Biological Activity | Target/Activity |

|---|---|---|---|

| 2-aminothiazole derivatives | Addition of lipophilic substituents at C4/C5 positions nih.gov | Moderate to good activity nih.gov | Anticancer (Human Lung Cancer & Glioma) |

| Thiazolidinedione derivatives | Shift of ethoxy group from 4- to 2-position on phenyl ring nih.gov | Significant improvement in functional activity nih.gov | Anticancer (Inhibition of proliferation, induction of apoptosis) |

| Indazole derivatives | Substitution at R2 position | Hydroxymethyl group is highly effective nih.gov | HIF-1 Inhibition |

Impact of Substituent Modifications on Activity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the isopropyl and methyl groups at the C2 and C5 positions, respectively, or the introduction of other functionalities, can lead to significant changes in potency and selectivity across various biological targets.

Research into 2,5-disubstituted thiazole derivatives has revealed that the presence of a nonpolar, hydrophobic moiety at the C2 position can be beneficial for certain biological activities. For instance, in the context of antimicrobial agents, hydrophobic groups at this position can enhance the interaction with bacterial cell membranes or hydrophobic pockets of target enzymes. The size and branching of the alkyl group at C2 are critical; for example, increasing the bulkiness of the substituent beyond an optimal size can lead to a decrease in activity due to steric hindrance at the active site of a biological target.

Interactive Table: Impact of Substituent Modifications on Biological Activity of Thiazole Analogues

| Compound/Analogue Class | Substituent at C2 | Substituent at C5 | Observed Biological Activity | Key Finding |

| General 2,5-dialkylthiazoles | Alkyl (e.g., Isopropyl) | Alkyl (e.g., Methyl) | Varies (Antimicrobial, Anti-inflammatory) | Lipophilicity and steric bulk of alkyl groups are key determinants of activity. |

| 2-Amino-5-alkylthiazoles | Amino | Alkyl | Varies (Anticancer, Antioxidant) | The amino group can act as a key pharmacophoric feature. |

| Thiazole-5-carboxamides | Varies | Carboxamide | Varies | The carboxamide group can participate in crucial hydrogen bonding interactions. |

Role of the Thiazole Ring in Pharmacological Profiles

The thiazole ring is not merely a passive scaffold but an active participant in the pharmacological profiles of this compound analogues. Its unique electronic and structural features are fundamental to the biological activity of these compounds.

The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, allows it to engage in π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins. The presence of both a sulfur and a nitrogen atom in the ring imparts a distinct electronic character. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a biological target. The sulfur atom, with its lone pairs of electrons, can also participate in various non-covalent interactions, including coordination with metal ions in metalloenzymes.

In essence, the thiazole ring in this compound and its analogues serves as a versatile and essential platform, with its electronic properties, structural rigidity, and ability to engage in specific molecular interactions being central to their diverse pharmacological activities.

Applications in Advanced Chemical Synthesis and Materials Science

2-Isopropyl-5-methylthiazole as a Building Block in Organic Synthesis

The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry and organic synthesis, serving as a versatile scaffold for drug development and the creation of complex molecular structures. bpasjournals.com this compound, as a substituted thiazole, is a valuable heterocyclic building block. evitachem.com The calculated π-electron densities of the thiazole ring indicate that the C5 position is a primary site for electrophilic substitution, while the C2 position is favorable for nucleophilic substitution. nih.gov The presence of the methyl group at C5 and the isopropyl group at C2 in this specific compound influences its reactivity and directs its application in synthesis.

The utility of the 5-methylthiazole (B1295346) core as a foundational unit is well-documented. For instance, 2-amino-5-methylthiazole (B129938) is a common starting material for synthesizing more elaborate compounds. It can be treated with chloroacetyl chloride to form an amide derivative, which then undergoes cyclization to produce thiazolidinone conjugates with potential anti-inflammatory properties. nih.gov Similarly, derivatives of 2-amino-5-methylthiazole have been used to create series of compounds, including Schiff bases and 1,3,4-oxadiazole-2-thiol (B52307) derivatives, by leveraging the reactivity of the amino group and the thiazole ring. nih.gov

A summary of representative synthetic transformations involving the 5-methylthiazole core is presented below.

| Starting Material | Reagents | Product Type | Reference |

| 2-amino-5-methylthiazole | Chloroacetyl chloride, then ammonium (B1175870) thiocyanate | Thiazolidinone conjugate | nih.gov |

| Ethyl 4-bromo-3-oxopentanoate | Thiourea (B124793), then hydrazine (B178648) hydrate, CS₂, and various aldehydes | 1,3,4-Oxadiazole-2-thiol derivatives | nih.gov |

| 2-aminothiazole (B372263) derivatives | Bromine, then Na₂S or various amines | 5-substituted-2-aminothiazoles | jocpr.com |

Role as a Ligand in Catalysis or Coordination Chemistry

Thiazole derivatives are recognized for their versatile coordination capabilities, acting as ligands for a wide array of transition metals. researchgate.netresearchgate.net This ability stems from the presence of two potential donor atoms within the five-membered ring: a "soft" sulfur atom and a "hard" nitrogen atom. nih.gov This dual nature allows thiazoles to coordinate with a range of soft and hard metals, leading to the formation of stable metal complexes with diverse geometries and electronic properties.

This compound can function as an N-bound, end-on (terminal) ligand. mdpi.com The coordination primarily occurs through the lone pair of electrons on the nitrogen atom. The isopropyl and methyl substituents on the thiazole ring play a crucial role in modifying the ligand's properties. They are electron-donating groups, which can increase the electron density on the thiazole nitrogen, potentially enhancing its Lewis basicity and its ability to bind to metal centers.

Research has shown that the specific substitution on the thiazole ring significantly influences the stability and properties of the resulting coordination compounds. For example, in a study of lanthanide complexes with specifically tailored tridentate ligands, the nature of the thiazole unit (comparing 5-methylthiazole to benzothiazole) was found to control the stability of the complex in solution. researchgate.net Metal complexes incorporating thiazole ligands have found applications in catalysis, such as in isoprene (B109036) polymerization. researchgate.net Copper(II) complexes with thiazole-containing ligands, for instance, have been studied extensively for their potential as antimicrobial agents, where the coordination to the metal ion enhances the biological activity of the organic ligand. mdpi.com

The field has seen the development of numerous metal-thiazole complexes, including those with ruthenium, iridium, rhenium, and lanthanoid elements, which often exhibit interesting luminescence properties. nih.gov The versatility of the thiazole scaffold allows it to be incorporated into larger, polydentate ligand systems, such as by connecting it to other donor fragments like pyridyl groups, to create bridging ligands for the construction of coordination polymers. nih.govresearchgate.net

Integration into Complex Molecular Architectures (e.g., in pharmaceutical intermediates, phthalocyanines)

While specific high-volume pharmaceuticals directly containing the this compound unit are not extensively documented in public literature, the synthesis of related structures underscores its importance. For example, a patented method describes the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, a more functionalized molecule built upon the isopropyl-thiazole core. google.com Furthermore, numerous studies demonstrate the synthesis of biologically active compounds, such as anti-inflammatory or anti-Candida agents, from 2-amino-5-methylthiazole precursors. nih.govmdpi.com These syntheses showcase the role of the 5-methylthiazole moiety as a foundational element for building complex, biologically active molecules.

Beyond pharmaceuticals, thiazole derivatives are being integrated into complex macrocyclic structures like phthalocyanines. Phthalocyanines are large, aromatic molecules used as dyes, in chemical sensors, and for photodynamic therapy. Their properties can be tuned by attaching various functional groups to their periphery. Although direct synthesis involving this compound is not prominently reported, the principle has been demonstrated. For example, a zinc phthalocyanine (B1677752) complex has been synthesized with a 2-(4-methylthiazol-5-yl)ethoxy substituent. This demonstrates the chemical feasibility of linking thiazole units to the phthalocyanine macrocycle to modify its electronic and biological properties.

The integration of this compound into such architectures can impart new properties, such as improved solubility in organic solvents or altered photophysical characteristics, opening avenues for new applications.

Potential in Sensor Development or Functional Materials

The thiazole heterocycle is an intrinsically fluorescent moiety and serves as a key component in natural luminescent molecules like luciferin, the compound responsible for the glow of fireflies. mdpi.com This inherent photophysical property makes thiazole derivatives, including this compound, attractive candidates for the development of advanced functional materials. researchgate.netnbinno.com

Thiazole-based compounds are utilized in a variety of optoelectronic applications, including:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the thiazole ring can be tuned through substitution to create materials with specific energy levels suitable for use in the emissive or charge-transport layers of OLEDs. nbinno.comacs.org

Semiconductors: The ability of thiazole derivatives to participate in conjugated systems makes them useful building blocks for organic semiconductors. nbinno.com

Fluorescent Sensors: The fluorescence of thiazole-containing molecules can be sensitive to their local environment. This has led to their use in developing chemosensors, where binding to a specific analyte (like a metal ion) causes a detectable change in the fluorescence signal. nih.govresearchgate.net

The construction of metal-organic frameworks (MOFs) and coordination polymers using thiazole-based ligands is another promising area. mdpi.com These materials can exhibit luminescence that is responsive to guest molecules, making them suitable for chemical sensing applications. The porosity of MOFs allows for the pre-concentration of an analyte, which can enhance sensor sensitivity. mdpi.com The alkyl groups in this compound (isopropyl and methyl) are electron-donating, which can influence the energy of the molecule's frontier orbitals and thus affect its absorption and emission spectra, a key consideration in designing materials for specific optical applications.

| Application Area | Role of Thiazole Derivative | Potential Advantage of this compound |

| OLEDs | Component of emissive or charge-transport layers | Alkyl groups can tune electronic properties and improve solubility/processability. |

| Organic Semiconductors | Building block for conjugated polymer systems | Can influence molecular packing and charge transport characteristics. |

| Fluorescent Sensors | Fluorophore whose emission is sensitive to analytes | Substituents can modify fluorescence quantum yield and sensitivity to specific targets. |

| Metal-Organic Frameworks | Ligand to connect metal nodes, creating porous structures | Can act as a luminescent linker for creating responsive sensor materials. |

Natural Occurrence, Biosynthesis, and Metabolomic Studies

Identification in Natural Products

Currently, there is a notable scarcity of scientific literature detailing the natural occurrence of 2-isopropyl-5-methylthiazole in specific food items, microbial metabolites, or plant species. While its structural isomer, 2-isopropyl-4-methylthiazole (B103707), has been identified in various natural sources, including durian, tomatoes, yeast extract, coriander seed oil, and roasted meats, specific identification of the 5-methyl isomer remains elusive in publicly available research. Further targeted analytical studies are required to definitively identify and quantify the presence of this compound in the vast array of natural products.

Biosynthetic Pathways of Thiazole-Containing Natural Products

The biosynthesis of the thiazole (B1198619) ring in natural products is a well-established process, primarily involving the condensation of a cysteine-derived precursor with a thioester-activated carbonyl compound. While the specific biosynthetic pathway for this compound has not been elucidated, the general mechanism for thiazole formation provides a foundational understanding.

In many microorganisms, the sulfur atom of cysteine attacks the carbonyl carbon of a partner molecule, followed by cyclization and subsequent dehydration and oxidation to form the aromatic thiazole ring. The specific substituents on the thiazole ring, such as the isopropyl and methyl groups in this compound, are determined by the precursor molecules utilized by the specific enzymatic machinery of the organism. For instance, the isopropyl group at the C2 position would likely originate from a valine-derived precursor, while the methyl group at the C5 position would necessitate a specific precursor for that position, the identity of which would require dedicated biosynthetic investigation.

Metabolomic Profiling in Biological Systems

While the metabolome of various yeast species, including Saccharomyces cerevisiae, has been extensively studied, and has led to the identification of numerous volatile and non-volatile compounds, the presence of this compound has not been reported. The identification of its isomer, 2-isopropyl-4-methylthiazole, as a metabolite in Saccharomyces cerevisiae suggests that the biosynthetic machinery for producing alkylated thiazoles exists in yeast. However, without direct observational data, the presence and role of this compound in the yeast metabolome remain speculative. Future high-resolution metabolomics studies may yet reveal its presence in yeast or other microorganisms.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Chromatographic techniques are the cornerstone for the analysis of volatile and semi-volatile compounds like 2-Isopropyl-5-methylthiazole within intricate mixtures such as food aromas. Gas Chromatography (GC) and Liquid Chromatography (LC), especially when coupled with Mass Spectrometry (MS), provide the necessary separation efficiency and identification power. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing this compound due to its volatility. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification. jmchemsci.com The combination of retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in compound identification. nih.gov For complex aroma profiles, multidimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (ToF-MS) can provide even greater resolving power, separating co-eluting compounds that would be indistinguishable by conventional GC-MS. nih.gov

Sample preparation for GC-MS analysis of thiazoles often involves extraction techniques like steam-vacuum distillation followed by liquid-liquid extraction to isolate and concentrate the analytes from the sample matrix. acs.org Solid-phase microextraction (SPME) is another widely used solvent-free technique that is effective for extracting volatile and semi-volatile compounds from liquid or solid samples prior to GC analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), serves as a powerful tool for the analysis of less volatile or thermally unstable thiazole (B1198619) derivatives. nih.gov While less common for highly volatile compounds like this compound, LC-MS can be adapted for its analysis, especially when derivatization is employed to increase its polarity and molecular weight. The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds. nih.gov The development of a robust LC-MS/MS method involves careful optimization of the mobile phase composition, column type, and mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.govmdpi.com

The table below summarizes typical parameters used in chromatographic methods for the analysis of thiazole compounds, which would be applicable to this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) | Reverse-phase C18 or C8 column (e.g., Phenomenex® Luna C18, Waters Xterra RP® C18) nih.gov |

| Carrier Gas/Mobile Phase | Inert gas, usually Helium or Hydrogen shimadzu.com | A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) nih.gov |

| Injection Technique | Split/Splitless, Solid-Phase Microextraction (SPME) | Autosampler injection of liquid sample |

| Ionization Mode | Electron Impact (EI), Chemical Ionization (CI) nih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, Time-of-Flight) | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Typical Application | Analysis of volatile aroma compounds in food, beverages, and essential oils nih.govmdpi.com | Analysis of less volatile or thermally labile compounds in biological and environmental samples nih.govmdpi.com |

Electrochemical Detection and Sensing Applications

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of various analytes. These techniques are based on measuring the changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the target analyte. The thiazole ring is electroactive, meaning it can be oxidized or reduced at an electrode surface, providing a basis for its detection. acs.orgnih.gov

The development of an electrochemical sensor for this compound would involve designing an electrode surface that selectively interacts with the molecule. This can be achieved by modifying the electrode with specific recognition elements. For instance, ferrocenyl-functionalized thiazole derivatives have been synthesized and shown to act as selective chemosensors for various metal ions, demonstrating the tunability of the thiazole structure for sensing applications. acs.orgnih.gov These sensors can operate through different mechanisms, including voltammetry and amperometry, providing either qualitative or quantitative information. nih.govmdpi.com

While specific electrochemical sensors for this compound are not widely reported in the literature, the inherent electrochemical activity of the thiazole moiety suggests significant potential in this area. cabidigitallibrary.org Research into thiazolothiazole derivatives has shown reversible electrochromism, where the compound changes color upon electrochemical reduction, a property that could be exploited for optical and electrochemical sensing. acs.org A key advantage of electrochemical sensors is their potential for miniaturization, low cost, and integration into portable devices for on-site analysis.

Trace Analysis and Environmental Monitoring Techniques

The detection of this compound at trace levels is crucial, particularly in food quality control and environmental monitoring, where even minute concentrations can significantly impact aroma or indicate contamination. The high sensitivity of modern analytical instruments, especially GC-MS, allows for the quantification of thiazoles and other flavor compounds at parts-per-trillion (ppt) levels in complex food matrices. acs.org

For environmental monitoring, analytical methods must be capable of detecting and quantifying trace amounts of contaminants in air, water, and soil. Techniques developed for monitoring other volatile organic compounds (VOCs) are readily applicable to this compound. These methods often involve a pre-concentration step to enrich the analyte from the environmental sample before instrumental analysis. For water samples, purge-and-trap or SPME coupled with GC-MS are standard methods. For air analysis, samples can be collected on sorbent tubes followed by thermal desorption (TD)-GC-MS.

The use of tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of trace analysis. mdpi.com By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition, which is unique to the target analyte. This minimizes interferences from the sample matrix, lowers the limits of detection (LOD) and quantification (LOQ), and improves the accuracy of the measurement. mdpi.comresearchgate.net While specific studies on the environmental monitoring of this compound are scarce, the methodologies developed for other trace-level isothiazolinones and volatile flavor compounds in environmental and food-related samples provide a solid framework for its analysis. dntb.gov.ua

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of thiazoles, such as the Hantzsch synthesis, often involves harsh reagents and generates significant waste, which is misaligned with modern green chemistry principles. bepls.comresearchgate.net Future research is increasingly focused on developing synthetic pathways for 2-isopropyl-5-methylthiazole that are more sustainable and exhibit higher atom economy. Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comekb.eg

Key areas of development include:

One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single procedure, reducing solvent usage, energy consumption, and purification steps. mdpi.com Green methods for Hantzsch thiazole (B1198619) synthesis using reusable catalysts and ultrasonic irradiation are being explored. bepls.commdpi.com

Green Catalysts and Solvents: Research is shifting towards the use of environmentally benign catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) hydrogels, which can be easily recovered and reused. mdpi.commdpi.comnih.gov The use of greener solvents like water, ethanol, or deep eutectic solvents is also being investigated to replace hazardous volatile organic compounds. bepls.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process compared to conventional heating methods. mdpi.commdpi.com

These approaches aim to make the production of this compound and its derivatives more cost-effective and environmentally friendly.

| Synthesis Approach | Key Advantages | Relevant Compounds |

| One-Pot, Multi-Component Synthesis | Reduced waste, energy, and time. | Hantzsch thiazole derivatives |

| Green Catalysts | Reusability, reduced environmental impact. | Silica supported tungstosilisic acid, Chitosan hydrogels |

| Alternative Energy Sources | Faster reactions, higher yields. | Thiazole derivatives via ultrasonic irradiation |